N6-Anisoyladenosine

Description

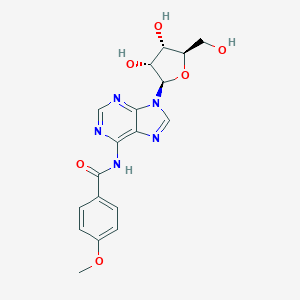

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O6/c1-28-10-4-2-9(3-5-10)17(27)22-15-12-16(20-7-19-15)23(8-21-12)18-14(26)13(25)11(6-24)29-18/h2-5,7-8,11,13-14,18,24-26H,6H2,1H3,(H,19,20,22,27)/t11-,13-,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVLBCYELIMFHS-XWXWGSFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N6 Anisoyladenosine

Preparation of N6-Anisoyladenosine and its Key Derivatives

The synthesis of this compound is a critical process for its application in oligonucleotide synthesis and other research areas. The primary approach involves the selective acylation of the N6-amino group of adenosine (B11128). To achieve this regioselectivity, the hydroxyl groups of the ribose sugar moiety are typically protected first.

A common synthetic strategy begins with the per-acylation of adenosine, often using an excess of an acylating agent like acetic anhydride (B1165640) in pyridine. This protects the 2', 3', and 5'-hydroxyl groups of the ribose. Subsequently, the N6-amino group is acylated. One established method for the synthesis of N6-acyladenosines involves the regioselective alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides under basic conditions or with alcohols via the Mitsunobu reaction, followed by deprotection. nih.govresearchgate.net

For the specific introduction of the anisoyl group, a protected adenosine derivative is reacted with anisoyl chloride in a suitable solvent like pyridine. The reaction conditions are carefully controlled to ensure the selective acylation of the N6 position. After the successful introduction of the anisoyl group, the protecting groups on the ribose hydroxyls are removed, typically under basic conditions, to yield this compound.

A summary of a typical reaction sequence is presented below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of Ribose Hydroxyls | Acetic Anhydride, Pyridine | 2',3',5'-Tri-O-acetyladenosine |

| 2 | N6-Anisoylation | Anisoyl Chloride, Pyridine | N6-Anisoyl-2',3',5'-tri-O-acetyladenosine |

| 3 | Deprotection of Ribose Hydroxyls | Methanolic Ammonia (B1221849) or Potassium Carbonate in Methanol (B129727) | This compound |

This multi-step process ensures the efficient and selective synthesis of this compound, making it available for its various applications.

This compound can serve as a precursor for the synthesis of various derivatives for specific research purposes. The N6-acyl moiety can be further modified, or the ribose hydroxyls can be selectively functionalized to introduce probes, labels, or other functionalities. For instance, N6-substituted adenosines, a class of compounds with a wide range of biological activities, can be prepared through the regioselective alkylation of N6-acyl-protected adenosines. nih.gov This allows for the synthesis of a library of N6-alkyladenosines by reacting the protected intermediate with different alkyl halides or alcohols. nih.gov

These derivatization strategies are crucial for developing molecular tools to study biological processes. For example, the introduction of a fluorescent tag or a biotin (B1667282) label can enable the tracking and isolation of adenosine-binding proteins or enzymes.

Application of this compound as a Protecting Group in Oligonucleotide Synthesis

In the chemical synthesis of DNA and RNA oligonucleotides, it is essential to protect the exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine) to prevent unwanted side reactions during the formation of the phosphodiester backbone. sigmaaldrich.combiotage.com this compound has been utilized as a protected form of deoxyadenosine (B7792050) in older but foundational phosphotriester methods of oligonucleotide synthesis.

The anisoyl group, like the more commonly used benzoyl group, effectively shields the N6-amino group of adenine (B156593) from reacting with the activated phosphotriester intermediates during the coupling steps. researchgate.net The choice of the protecting group is critical, as it must be stable throughout the multiple cycles of the synthesis and then be cleanly removed at the end without damaging the newly synthesized oligonucleotide chain. The anisoyl group provided a balance of stability and subsequent lability under specific deprotection conditions, making it a useful tool in the assembly of DNA sequences.

The protective function of the N6-anisoyl group stems from its ability to reduce the nucleophilicity of the exocyclic amino group of adenosine. By converting the primary amine into a secondary amide, the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group of the anisoyl moiety.

This delocalization significantly decreases the electron density on the nitrogen atom, rendering it much less reactive towards the electrophilic phosphorus centers of the phosphoramidite (B1245037) or phosphotriester reagents used in oligonucleotide synthesis. This prevents the formation of branched oligonucleotides where the chain could erroneously grow from the N6 position. researchgate.net The addition of a methyl group to the N6-position of adenosine, for example, does not disrupt Watson-Crick base pairing but can influence the local RNA secondary structure. nih.gov The bulkier anisoyl group provides steric hindrance in addition to the electronic effect, further ensuring that the coupling reaction occurs exclusively at the desired 5'-hydroxyl group of the growing oligonucleotide chain.

A key aspect of a successful protecting group strategy in multi-step synthesis is the ability to remove it selectively without affecting other protecting groups—a concept known as orthogonal deprotection. nih.govdiva-portal.org In oligonucleotide synthesis, this is crucial as different protecting groups are used for the nucleobases, the phosphate (B84403) backbone, and the 5'-hydroxyl group. biosearchtech.com

The N6-anisoyl group is typically removed at the final stage of oligonucleotide synthesis, along with other base-protecting groups. This is achieved by treating the solid-support-bound oligonucleotide with a strong base, most commonly concentrated aqueous ammonia. sigmaaldrich.com The amide bond of the N6-anisoyl group is susceptible to hydrolysis under these strongly basic conditions.

The deprotection conditions can be tailored to be compatible with other functionalities present in the oligonucleotide. For sensitive or modified oligonucleotides, milder deprotection strategies have been developed. nih.govrsc.org While the anisoyl group is generally removed with standard ammonia treatment, other acyl groups like phenoxyacetyl (Pac) or acetyl (Ac) have been introduced to allow for even milder deprotection conditions, such as using potassium carbonate in methanol at room temperature. biosearchtech.com This highlights the ongoing development of protecting group strategies to accommodate the synthesis of increasingly complex and sensitive nucleic acid molecules.

Comparative Analysis with Alternative Adenosine Protecting Groups

The selection of a protecting group for the N6-amino function of adenosine is a critical decision in oligonucleotide synthesis, impacting stability during synthesis and ease of removal during deprotection. The anisoyl group, in this compound, offers a balance of these properties when compared to other commonly used protecting groups such as benzoyl (Bz), phenoxyacetyl (Pac), and dimethylformamidine (dmf).

The stability of the N-glycosidic bond to acidic conditions, particularly during the repetitive detritylation steps, is a major concern as it can lead to depurination. Research has shown that sterically hindered N6-dialkylformamidine protected deoxyadenosine is more stable to acidic depurination than N6-benzoyldeoxyadenosine. nih.govnih.gov While the anisoyl group is an acyl protecting group similar to benzoyl, the electron-donating nature of the p-methoxy group in the anisoyl moiety can subtly influence the electronic properties of the purine (B94841) ring, potentially offering a degree of stabilization compared to the unsubstituted benzoyl group.

The lability of the protecting group under basic conditions is crucial for the final deprotection step. The anisoyl group is readily cleaved by aqueous ammonia, the standard reagent for deprotection. Its rate of removal is generally comparable to that of the benzoyl group. In contrast, more labile groups like phenoxyacetyl (Pac) have been developed to allow for milder and more rapid deprotection conditions. diva-portal.org For instance, ultramild protecting groups are designed for removal with solutions like potassium carbonate in methanol or mixtures of aqueous ammonia and methylamine (B109427) at room temperature, which is beneficial for the synthesis of oligonucleotides containing sensitive modified bases. biotage.com The dimethylformamidine (dmf) group on guanosine (B1672433) is also known for its lability, allowing for deprotection with aqueous ammonia at 55°C for just one hour. biotage.com

The choice of protecting group can also affect the formation of side products. For example, during capping with acetic anhydride, acetylation of the exocyclic amino group of guanine has been reported when using certain labile protecting groups. diva-portal.org This necessitates the use of a corresponding phenoxyacetic anhydride for capping to prevent this side reaction. diva-portal.org While specific data on side reactions related to the anisoyl group is less commonly reported, its chemical similarity to the benzoyl group suggests a comparable profile in this regard under standard synthesis conditions.

Table 1: Comparison of Common N6-Adenosine Protecting Groups

| Protecting Group | Structure | Key Features | Deprotection Conditions |

| Anisoyl | p-CH3O-C6H4-CO- | Good stability, readily cleaved by ammonia. | Concentrated aqueous ammonia, elevated temperature. |

| Benzoyl (Bz) | C6H5-CO- | Standard, widely used, good stability. | Concentrated aqueous ammonia, elevated temperature. biotage.com |

| Phenoxyacetyl (Pac) | C6H5-O-CH2-CO- | More labile, allows for milder deprotection. diva-portal.org | Milder ammonia treatment or other mild bases. diva-portal.org |

| Dimethylformamidine (dmf) | (CH3)2N-CH=N- | Labile, increased stability to depurination for guanosine. diva-portal.org | Aqueous ammonia at room temperature or mild heat. biotage.com |

Advanced Oligonucleotide Synthesis Techniques Employing this compound

This compound is a key building block in various advanced methodologies for the synthesis of oligonucleotides, from the routine assembly of standard oligoribonucleotides to the construction of complex and modified nucleic acids.

Chemical Assembly of Oligoribonucleotides

The automated solid-phase synthesis of oligoribonucleotides via the phosphoramidite method is the standard approach for producing RNA molecules of defined sequence. wikipedia.org In this process, this compound is typically converted into its 5'-O-dimethoxytrityl (DMT), 2'-O-tert-butyldimethylsilyl (TBDMS), 3'-O-(β-cyanoethyl N,N-diisopropylphosphoramidite) derivative. This phosphoramidite monomer is then used in the automated synthesizer.

The synthesis cycle involves four main steps:

Detritylation: Removal of the 5'-DMT group with a mild acid to expose the 5'-hydroxyl group.

Coupling: Reaction of the free 5'-hydroxyl group with the incoming this compound phosphoramidite, activated by a catalyst such as tetrazole. nih.gov

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.

The coupling efficiency of the this compound phosphoramidite is a critical factor for the successful synthesis of long oligoribonucleotides. High coupling yields, typically exceeding 99%, are essential to obtain a high proportion of the full-length product. twistbioscience.com The performance of this compound phosphoramidites in this regard is generally comparable to that of other standard protected ribonucleoside phosphoramidites. nih.gov

Block Synthesis Approaches in Complex Nucleic Acid Construction

In this context, fully protected dimer or trimer phosphoramidites containing this compound can be synthesized. These blocks are then coupled to the growing oligonucleotide chain on the solid support in the same manner as monomeric phosphoramidites. The use of these larger building blocks can be particularly advantageous for the synthesis of repetitive sequences or for the construction of gene libraries. rsc.org The synthesis of these building blocks requires careful control of the reaction conditions to ensure high yields and purity. nih.gov

Adaptation for Modified Oligonucleotide Synthesis

This compound also serves as a versatile starting point for the synthesis of oligonucleotides containing various modifications. The anisoyl group can be removed post-synthetically, and the exposed N6-amino group can then be functionalized with a variety of moieties. This post-synthetic modification approach is particularly useful for introducing modifications that are not compatible with the conditions of standard oligonucleotide synthesis. mdpi.comnih.gov

For example, an oligonucleotide containing an this compound residue can be synthesized and, after cleavage from the solid support and removal of other protecting groups, the anisoyl group can be selectively cleaved. The resulting free amino group can then be reacted with an activated ester or other electrophile to introduce a desired label, cross-linking agent, or other functional group. researchgate.net This strategy allows for the site-specific incorporation of a wide range of modifications into oligonucleotides.

Furthermore, the presence of the N6-anisoyl group can be adapted for the direct synthesis of certain modified oligonucleotides. For instance, N6-alkylated adenosines, which are found in some natural RNAs, can be prepared, and their corresponding phosphoramidites can be used in oligonucleotide synthesis. nih.gov The synthesis of these modified monomers often starts from a protected adenosine derivative, such as this compound, which is then alkylated before being converted to the phosphoramidite.

Mechanistic Studies of Chemical Stability and Reactivity in Synthetic Processes

A thorough understanding of the chemical stability and reactivity of this compound during the various stages of oligonucleotide synthesis is crucial for optimizing reaction conditions and minimizing the formation of side products.

Investigation of Acyl Migration Phenomena

During the chemical synthesis and deprotection of oligonucleotides, the potential for acyl migration is a significant concern, particularly in the case of ribonucleotides where the 2'-hydroxyl group is in close proximity to the N6-acyl group. Acyl migration involves the transfer of the acyl group from the exocyclic amino group to a nearby hydroxyl group, or vice versa.

Investigations into acyl migration in furanosides have shown that this phenomenon can be facilitated under various reaction conditions. nih.govresearchgate.netnih.gov In the context of N6-acylated adenosine derivatives, there is a possibility of acyl migration from the N6-position to the 2'- or 3'-hydroxyl groups of the ribose sugar, especially during the final deprotection step with aqueous ammonia. This can lead to the formation of undesired isomers and reduce the yield of the target oligonucleotide.

The mechanism of acyl migration is believed to proceed through an orthoester intermediate. nih.gov The rate of migration can be influenced by several factors, including the nature of the acyl group, the pH of the solution, and the temperature. While specific studies on the acyl migration of the anisoyl group in this compound during oligonucleotide deprotection are not extensively documented in readily available literature, the general principles of acyl migration in acylated nucleosides suggest that this is a potential side reaction that needs to be considered. Careful control of deprotection conditions, such as temperature and time, is therefore important to minimize the occurrence of acyl migration and ensure the integrity of the synthesized oligonucleotide.

Analysis of Anomalous Reactions and Side-Product Formation

In the synthesis and chemical transformations of this compound, the potential for anomalous reactions and the formation of side-products is a significant consideration for reaction design and product purification. The inherent chemical nature of the adenosine scaffold, with its multiple reactive sites, can lead to outcomes other than the desired N6-acylation. Key among these unintended reactions are acyl migration and the formation of multi-acylated species.

One of the most common anomalous reactions in the chemistry of acylated nucleosides is intramolecular acyl migration. pnas.orgnih.gov This process is particularly prevalent in ribonucleosides due to the presence of the vicinal 2'- and 3'-hydroxyl groups on the ribose sugar. In the context of this compound synthesis, particularly if the ribose hydroxyls are not protected, the anisoyl group, once attached to the N6-amino group, can potentially migrate to these hydroxyls. This migration is typically reversible and can lead to a mixture of isomers, complicating purification. The equilibrium between these isomers is often influenced by solvent and pH.

Furthermore, during the acylation of adenosine with anisoyl chloride or a related acylating agent, over-acylation can occur. While the N6-amino group is the primary site of acylation, the hydroxyl groups of the ribose moiety can also be acylated, leading to the formation of di-, tri-, or even tetra-acylated side-products. The extent of this over-acylation is dependent on the reaction conditions, including the stoichiometry of the acylating agent, the nature of the base used, and the reaction temperature and time. For instance, the use of a large excess of the acylating agent would favor the formation of these multi-acylated species. researchgate.net

Another potential side-reaction is the alkylation at different positions of the purine ring system, such as the N1 position. elsevierpure.com While the focus is on acylation at the N6 position, under certain reaction conditions, particularly if alkylating agents are present or formed in situ, competitive reactions at other nucleophilic sites on the adenosine molecule can occur.

The table below summarizes the potential side-products that could arise from these anomalous reactions during the synthesis of this compound.

Detailed research into the synthesis of related acylated adenosine derivatives has provided insights into the conditions that can favor or suppress these side-reactions. For example, the choice of protecting groups for the ribose hydroxyls is a critical factor in preventing both acyl migration and over-acylation. The use of bulky protecting groups can sterically hinder the approach of the acylating agent to the hydroxyl functions.

The following table outlines some research findings on reaction conditions that can influence the formation of side-products in reactions involving adenosine derivatives.

Structural Elucidation and Conformational Dynamics of N6 Anisoyladenosine

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction has been the definitive method for determining the detailed molecular structure of N6-Anisoyladenosine. This powerful analytical technique has provided a wealth of information regarding its conformational preferences.

Analysis of Glycosidic Bond Orientation

The orientation around the N-glycosidic bond, which connects the adenine (B156593) base to the ribose sugar, is a critical conformational parameter for nucleosides. In the case of this compound, the crystal structure shows a syn conformation. This arrangement places the anisoyl group in proximity to the ribose ring, a feature that can influence the molecule's biological activity and interactions.

| Parameter | Observation |

| Glycosidic Torsion Angle (χ) | Consistent with a syn conformation |

Furanose Ring Puckering Characterization

The five-membered ribose (furanose) ring is not planar and adopts a puckered conformation. For this compound, the specific pucker observed is a C2'-endo-C3'-exo twist. This particular conformation of the sugar ring is crucial as it dictates the relative positions of the substituent groups on the ribose, which are important for molecular recognition processes.

| Parameter | Description |

| Sugar Pucker | C2'-endo-C3'-exo twist |

Intramolecular and Intermolecular Interactions

The stability of the crystal lattice of this compound is not only due to its intrinsic molecular structure but also a result of a network of non-covalent interactions.

Stacking Interactions within Crystal Lattices

A significant feature of the crystal packing of this compound is the presence of stacking interactions. The planar aromatic systems of the adenine base and the anisoyl group of adjacent molecules arrange themselves in a parallel or near-parallel fashion. These π-π stacking interactions are a key cohesive force, contributing significantly to the stability of the crystal lattice. The specific geometry and distance of these interactions are determined by the interplay of electrostatic and van der Waals forces.

Hydrogen Bonding Networks and Their Influence on Conformation

Detailed crystallographic and spectroscopic studies on N6-substituted adenosine (B11128) analogs provide a framework for understanding the hydrogen bonding networks in this compound. Research on structurally similar compounds, such as N6-substituted 2-chloroadenosines, has revealed the presence of intramolecular hydrogen bonds that can lead to the existence of distinct conformational isomers in solution. One such critical interaction is the formation of an intramolecular hydrogen bond between the N7 atom of the purine (B94841) ring and the hydrogen atom attached to the N6-amino group. This interaction can favor a syn-conformation, influencing the orientation of the anisoyl substituent with respect to the purine core.

Inferences from related structures, like N6-benzoyladeninium salts, suggest the potential for a variety of hydrogen bonding patterns. An intramolecular hydrogen bond between the N7 atom of the purine and the carbonyl oxygen of the N6-substituent is a plausible feature for this compound, which would create a stable six-membered ring structure. This type of interaction significantly restricts the rotation around the C6-N6 bond, thereby locking the anisoyl group into a more planar arrangement with the adenine base.

The interplay between these various hydrogen bonds results in a well-defined three-dimensional structure. The planarity of the purine and anisoyl groups, stabilized by intramolecular hydrogen bonding, combined with the intermolecular hydrogen bonds originating from the ribose hydroxyls, contributes to a stable, ordered molecular arrangement.

Research Findings on Hydrogen Bonding in a Structurally Related Analog (N6-benzoyladeninium)

To illustrate the nature of hydrogen bonding in N6-acyladenosine derivatives, the following table presents data from a study on N6-benzoyladeninium nitrate (B79036). This compound shares the core N6-acyladenine structure with this compound and provides insight into potential hydrogen bonding interactions.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N6-H6···O1 | 0.86 | 2.11 | 2.798(3) | 137 |

| N7-H7···O1 | 0.86 | 2.00 | 2.624(3) | 129 |

| N9-H9···O3 | 0.86 | 1.94 | 2.796(3) | 171 |

| C8-H8···N3 | 0.93 | 2.29 | 3.193(3) | 163 |

Data sourced from a crystallographic study of N6-benzoyladeninium nitrate and presented here as a model for potential interactions in this compound.

This interactive table allows for the sorting of data to highlight different aspects of the hydrogen bonding geometry. For instance, sorting by the H···A distance can quickly identify the strongest hydrogen bonds in the structure.

The conformational dynamics of this compound are thus a direct consequence of this intricate network of hydrogen bonds. The balance between intramolecular forces that stabilize a more planar conformation and the intermolecular forces that govern crystal packing determines the final observed structure. Understanding these interactions is key to elucidating the structure-function relationship of this compound.

Biological and Biochemical Research Pertaining to N6 Anisoyladenosine and Its Derivatives

Involvement in Nucleoside Metabolism Research (e.g., Purine (B94841) Salvage Pathways)

Nucleoside metabolism encompasses the biochemical pathways responsible for the synthesis, interconversion, and degradation of nucleosides and nucleotides. The purine salvage pathway is a crucial component of this metabolism, allowing cells to recycle pre-existing purine bases and nucleosides into nucleotides, thereby conserving energy compared to de novo synthesis. elifesciences.orgnih.gov Adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key enzymes in the purine salvage pathway, converting adenine, hypoxanthine, and guanine (B1146940) into their corresponding monophosphates. elifesciences.orgmdpi.com

While direct extensive literature on N6-anisoyladenosine's specific involvement in purine salvage pathways in common model systems was not prominently found in the search results, studies on related N6-substituted adenosine (B11128) derivatives have provided insights. For instance, research on Toxoplasma gondii examined the metabolism of various 6-substituted 9-β-d-ribofuranosylpurines, including this compound. This study indicated that T. gondii could phosphorylate some of these analogues via adenosine kinase, suggesting potential entry points into nucleotide metabolism, although the primary focus was on compounds like nitrobenzylthioinosine (NBMPR) and their selective toxicity. nih.gov The ability of nucleoside analogues to be processed by metabolic enzymes like adenosine kinase is a critical factor in their potential biological effects and their integration into cellular metabolic networks.

Investigation of Interactions with Specific Enzymes (e.g., Adenosine Kinase)

Enzyme interactions are central to understanding the biological activity of nucleosides and their derivatives. Adenosine kinase (ADK) is a pivotal enzyme in nucleoside metabolism, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.govfrontiersin.org This reaction is a key step in the purine salvage pathway and plays a significant role in regulating intracellular and extracellular adenosine concentrations. nih.govuniprot.org ADK is known to interact with and phosphorylate adenosine and certain adenosine analogues. nih.govuniprot.org

Research has explored the interaction of this compound with adenosine kinase. A study investigating the metabolism and selective toxicity of 6-nitrobenzylthioinosine in Toxoplasma gondii also included this compound in comparative analyses of purine nucleoside analogues. nih.gov This research demonstrated that this compound was phosphorylated by T. gondii adenosine kinase. nih.gov The efficiency of this phosphorylation relative to other tested analogues provides data on the enzyme's substrate specificity and how modifications at the N6 position influence recognition and catalytic activity.

| Compound | Relative Phosphorylation by T. gondii ADK (%) |

| This compound | 92.9 - 101.4 (across different experiments) |

| N6-Benzoyladenosine | 94.1 - 99.3 |

| N6-Benzyladenosine | 21.8 - 43.3 |

| N6-(p-Aminobenzyl)adenosine | 91.9 - 101.4 |

| N6-(p-Azidobenzyl)adenosine | 81.5 - 97.3 |

Note: Data extracted from a study on Toxoplasma gondii adenosine kinase activity with various nucleoside analogues. nih.gov

These findings indicate that the T. gondii adenosine kinase can efficiently utilize this compound as a substrate, similar to N6-benzoyladenosine and N6-(p-aminobenzyl)adenosine, and significantly better than N6-benzyladenosine. nih.gov This highlights that certain N6 modifications are tolerated or even favored by this specific enzyme. Studies on plant adenosine kinases also show substrate preferences for N6-substituted adenine/adenosine derivatives, further illustrating the importance of the N6 position in enzyme-substrate interactions. biorxiv.org

Contributions to Research on Adenosine Signaling Pathways (e.g., the 2-5A System)

Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes, often acting through adenosine receptors. frontiersin.orgguidetopharmacology.org Beyond receptor-mediated signaling, adenosine metabolites and derivatives can participate in other complex cellular signaling networks. The 2-5A system is an interferon-induced antiviral pathway involving the synthesis of 2',5'-linked oligoadenylates (2-5A) from ATP by 2-5A synthetase. nih.govnih.gov These 2-5A molecules then activate RNase L, an endoribonuclease that degrades RNA, thereby inhibiting viral replication and influencing cellular processes. nih.govnih.gov

While this compound itself is not a direct component or activator of the core 2-5A system (which utilizes adenosine and ATP to form 2',5'-linked oligoadenylates), research on modified nucleosides, including N6-substituted adenosines, contributes to the broader understanding of how nucleoside modifications can impact RNA structure, stability, and interactions with proteins involved in RNA processing and signaling pathways like the 2-5A system. Modified nucleosides in RNA can influence its folding and interaction with proteins, which could indirectly affect pathways involving RNA, such as the 2-5A system's target, ribosomal RNA, and other cellular RNAs. mdpi.comastrobiology.com Studies on the structural properties of modified adenosine derivatives, like the syn conformation observed in this compound monohydrate, provide crucial data for understanding how these modifications might affect their recognition by cellular machinery involved in RNA synthesis, processing, or degradation. researchgate.netiucr.org

Role in the Study of Modified Nucleosides in RNA (e.g., tRNA)

RNA molecules, particularly transfer RNA (tRNA), contain a diverse array of post-transcriptionally modified nucleosides. mdpi.comresearchgate.net These modifications are crucial for proper tRNA structure, stability, and function, including accurate translation. astrobiology.comnih.govnih.gov N6-substituted adenosine derivatives are a known class of modified nucleosides found in various RNA species. For example, N6-threonylcarbamoyl adenosine (t6A) is a universally conserved modification in tRNA. nih.gov N6-methyladenosine (m6A) is another abundant modification found in mRNA and other RNA types, playing roles in RNA processing and function. mdpi.com

Research involving the synthesis and characterization of this compound contributes to the broader field studying modified nucleosides in RNA. Although this compound itself is not typically listed as a naturally occurring modified nucleoside in standard tRNA modification databases, its study as a synthetic derivative provides valuable information about the chemical behavior and structural properties of N6-acylated adenosines. researchgate.netiucr.org Investigations into the synthesis of acylated nucleosides, including those with N6 modifications, are relevant to developing methods for incorporating modified nucleosides into synthetic RNA constructs for functional studies. researchgate.netresearchgate.net Understanding the structural features of this compound, such as the conformation about the glycosidic bond and the geometry of the furanose ring, is important for predicting how similar modifications might affect RNA folding and interactions. researchgate.netiucr.org

Examination of Contributions to Cellular Functions and Signaling

Nucleosides and their derivatives are involved in a wide range of cellular functions and signaling processes, acting as building blocks for nucleic acids, energy carriers, components of coenzymes, and signaling molecules. mdpi.comguidetopharmacology.orgwikipedia.org Adenosine and its metabolites play roles in energy homeostasis, neurotransmission, and immune responses. nih.govfrontiersin.orgguidetopharmacology.org Modified nucleosides, whether naturally occurring in RNA or introduced synthetically, can influence cellular processes by affecting RNA function, enzyme activity, or signaling pathways. mdpi.comastrobiology.com

Research on this compound and related N6-substituted adenosines contributes to understanding how modifications to the adenosine structure can impact cellular behavior. As discussed, the interaction with enzymes like adenosine kinase can affect intracellular adenosine and nucleotide pools, thereby influencing downstream metabolic and signaling events. nih.govnih.gov Studies exploring the selective toxicity of certain N6-substituted adenosine analogues in parasites like Toxoplasma gondii highlight their potential to interfere with essential metabolic processes in these organisms, suggesting roles in inhibiting growth or survival. nih.gov The structural studies on this compound provide a basis for understanding how its conformation might influence its recognition by cellular transporters, enzymes, or receptors, ultimately impacting its cellular uptake, metabolism, and potential signaling effects. researchgate.netiucr.org While direct extensive studies detailing the broad cellular functions and signaling roles of this compound beyond its interaction with specific enzymes like ADK in certain contexts were not found, the research areas covered in the outline collectively contribute to piecing together its potential influence on cellular biochemistry.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Functions and Molecular Mechanisms

While primarily known for its synthetic utility, the biological functions and molecular mechanisms of N6-Anisoyladenosine itself are not extensively characterized in the provided search results. Adenosine (B11128) derivatives, including modified nucleosides, are known to play crucial roles in various biological processes, including protein synthesis and genetic information storage researchgate.net. Modified adenosine nucleosides, such as N6-alkyladenosines, are particularly common in transfer RNA (tRNA) and contribute significantly to codon-anticodon interactions and translation researchgate.net. This suggests that this compound, as a modified adenosine, could potentially exhibit its own biological activities or interfere with pathways involving adenosine or other modified nucleosides. Future research could focus on investigating its potential interactions with biological targets such as enzymes, receptors, or nucleic acids. Studies could employ cell-based assays, biochemical experiments, and in silico modeling to identify potential binding partners and elucidate downstream effects. Given that nucleoside analogues are a promising class for therapeutic development, understanding any intrinsic biological activity of this compound could open new avenues for its application beyond its role as a protecting group researchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.